molecular formula C11H21NO B14740286 10-Undecenamide CAS No. 5332-51-4

10-Undecenamide

Cat. No.: B14740286
CAS No.: 5332-51-4
M. Wt: 183.29 g/mol
InChI Key: YRIDFQASBDRMBJ-UHFFFAOYSA-N
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Description

10-Undecenamide derivatives, such as N,N′-ethylenebis(this compound) (EBU) and N,N′-(1,3-propylene) bis(this compound) (PBU), are unsaturated bisamide compounds widely studied as nucleating agents for poly(lactic acid) (PLA) and its stereoisomers. These compounds enhance crystallinity, crystallization rates, and thermal stability of PLA, which is critical for industrial applications requiring high heat resistance and mechanical performance . The unsaturated aliphatic chain (C11 with a terminal double bond) in this compound derivatives enables reactive functionalization and intermolecular interactions, such as hydrogen bonding with PLA’s carbonyl groups, promoting nucleation efficiency . For example, EBU has a melting temperature of 144.9°C and crystallization temperature of 140°C, making it compatible with PLA processing conditions .

Properties

CAS No.

5332-51-4

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

undec-10-enamide

InChI

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H2,12,13)

InChI Key

YRIDFQASBDRMBJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Undecenamide can be synthesized through several methods. One common method involves the reaction of undecylenic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

10-Undecenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield undecylenic acid, while reduction can produce undecylamine .

Scientific Research Applications

10-Undecenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Undecenamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to various effects. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The efficacy of 10-undecenamide derivatives is benchmarked against other nucleating agents, including saturated bisamides (e.g., EBS), hydroxyl-functionalized bisamides (e.g., EBH), and sulfonate derivatives. Key comparisons are summarized below:

Structural and Functional Differences

Compound Structure Features Key Interactions/Mechanisms
EBU Unsaturated C11 chain, ethylene diamine linker Hydrogen bonding with PLA carbonyls; reactive double bonds enable peroxide-assisted crosslinking
PBU Unsaturated C11 chain, propylene diamine linker Enhanced reactivity due to longer linker; forms smaller spherulites with peroxide
EBS (Ethylene bis-stearamide) Saturated C18 chain, ethylene diamine linker Limited hydrogen bonding; relies on hydrophobic interactions
EBH (Ethylene bis(12-hydroxystearamide)) Hydroxyl groups on C18 chain Strong hydrogen bonding; induces α-phase crystalline structures in PLA
LAK-301 (Sulfonate derivative) Aromatic sulfonate group Ionic interactions; effective at higher temperatures (140°C)

Performance Metrics

Compound Optimal Loading (wt%) Half-Time Crystallization (min) Crystallinity Increase (%) Key Findings
EBU 0.5 1.96 (vs. 4.60 for pure PLA) ~40–50% Reactive blending with peroxide reduces spherulite size and accelerates nucleation
PBU 0.7 2.10 ~45% Propylene linker improves compatibility with PLA matrix
EBS 1.0 3.80 ~30% Less efficient due to lack of functional groups
EBH 1.0 2.50 ~55% Hydroxyl groups stabilize α-phase crystals, enhancing heat resistance
LAK-301 0.75 1.80 (vs. 60.8 for pure PLA) ~60% Superior at high temperatures but may compromise transparency

Advantages of this compound Derivatives

  • Reactivity : The unsaturated double bond in EBU and PBU allows covalent modification (e.g., peroxide-induced crosslinking), improving dispersion and nucleation density in PLA .
  • Efficiency : At 0.5 wt%, EBU reduces crystallization half-time by 57%, outperforming EBS (30% reduction) and matching sulfonates like LAK-301 .
  • Compatibility : The C11 chain length aligns with PLA’s repeating unit, minimizing phase separation .

Limitations

  • Thermal Stability : EBU’s melting point (~145°C) limits use in high-temperature processing (>160°C) compared to EBH (stable up to 180°C) .
  • Cost : Synthesis of unsaturated bisamides is more complex than saturated analogs like EBS .

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